Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C21H18F3N3O4S and its molecular weight is 465.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis and evaluation of new compounds for antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties have been explored. These compounds have shown varying degrees of effectiveness against microbial organisms, which highlights the potential of Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Biological Activity
The compound's derivatives have also been synthesized and tested for various biological activities. For instance, studies on the synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have shown these novel hybrid heterocycles to exhibit anticancer properties. The compounds were tested against several human cancer cell lines, demonstrating significant cytotoxic activity in some cases, which suggests the potential use of these derivatives in cancer research (Murty et al., 2013).
Antiproliferative Effects
Another area of research has focused on the antiproliferative effects of synthesized derivatives on human leukemic cells. The study identified compounds that exhibited potent activity against various leukemic cell lines, providing a basis for further investigation into the therapeutic potential of these compounds in leukemia treatment (Kumar et al., 2014).
Molecular Structure Analysis
Research has also been conducted on the crystallographic analysis of related compounds to understand their molecular structures and intermolecular interactions. Such studies are crucial for the development of new drugs and materials by providing insights into the molecular basis of compound interactions and stability (Li et al., 2005).
Mechanism of Action
Target of Action
Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Thiazole derivatives are known to have a broad range of applications in different fields, including pharmaceutical and biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 , which may suggest that its stability and efficacy could be influenced by temperature and other environmental conditions.
Properties
IUPAC Name |
methyl 2-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c1-30-19(29)15-5-3-2-4-14(15)18(28)26-8-10-27(11-9-26)20-25-16-7-6-13(12-17(16)32-20)31-21(22,23)24/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMKRTUDALGRMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.